molecular formula C9H12N2O2 B1290252 4-amino-3-methoxy-N-methylbenzamide CAS No. 866329-57-9

4-amino-3-methoxy-N-methylbenzamide

Cat. No. B1290252
CAS RN: 866329-57-9
M. Wt: 180.2 g/mol
InChI Key: WPMXJQCASHLEMI-UHFFFAOYSA-N
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Description

The compound 4-amino-3-methoxy-N-methylbenzamide is a derivative of benzamide with potential biological importance. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with methoxy and amino substituents on the benzamide moiety. These compounds have been synthesized and studied for various biological activities, including antiemetic, parasympathomimetic, and anticancer properties . Additionally, they have been used in the development of imaging agents for melanoma .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including acid-promoted cyclocondensation and elimination reactions, as well as condensation reactions with different starting materials . For instance, a series of 4(3H)-quinazolinones were synthesized from 2-amino-N-methoxybenzamides and aldehydes without the need for oxidants or heavy-metal catalysts . Another related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate .

Molecular Structure Analysis

The molecular structures of similar compounds have been determined using X-ray diffraction techniques and optimized using density functional theory (DFT) . These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential interactions with biological targets .

Chemical Reactions Analysis

The related compounds participate in various chemical reactions, including C-H bond activation and formal [4 + 2] cycloaddition mechanisms, as described for the synthesis of 3-amino-4-arylisoquinolinones . Additionally, the reactivity of these compounds can be further manipulated through reactions such as hydrogenation and esterification to yield different derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-amino-3-methoxy-N-methylbenzamide have been studied through measurements of density, refractive index, molar refractivity, and polarizability . These properties are influenced by the molecular structure and can affect the compound's interaction with biological systems. For example, the polarizability of a compound can impact its binding affinity to receptors or enzymes . Furthermore, the introduction of different substituents on the benzamide moiety can significantly alter the compound's uptake and distribution in biological systems, as observed in the development of melanoma-imaging agents .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is known that n-methylbenzamide, a structurally similar compound, is a potent inhibitor of phosphodiesterase 10a , a protein abundant only in brain tissue .

Mode of Action

It is known that similar compounds can react with nucleophiles . For instance, the oxygen atom in a compound can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that similar compounds can undergo reactions at the benzylic position . In such reactions, a succinimidyl radical removes a hydrogen atom to form succinimide .

Pharmacokinetics

It is known that the metabolism of n,n-dimethylbenzamides by phenobarbital-induced rat liver microsomes results in the formation of n-methylbenzamides and formaldehyde . The reaction proceeds via the formation of an intermediate N-hydroxymethyl-N-methylbenzamide .

Result of Action

Based on the known actions of similar compounds, it can be inferred that the compound may have effects on the levels of certain proteins in the brain, such as phosphodiesterase 10a .

Action Environment

The action of 4-amino-3-methoxy-N-methylbenzamide can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Moreover, the compound’s action can be influenced by the presence of other chemicals in the environment. For example, the presence of an acid can catalyze certain reactions .

properties

IUPAC Name

4-amino-3-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMXJQCASHLEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607239
Record name 4-Amino-3-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-methoxy-N-methylbenzamide

CAS RN

866329-57-9
Record name 4-Amino-3-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-methoxy-N-methylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-3-methoxybenzoic acid (1 equiv) in N—N-dimethylformamide (0.6 M) was added sodium bicarbonate (9.7 equiv), HATU (2 equiv) and methyl amine hydrochloride (10 equiv). The reaction mixture was stirred at room temperature overnight. The reaction mixture was poured on water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 100-200 mesh, 0-10% methanol in DCM as eluent) to give the title compound. (Yield: 63%). MS (ESI) m/z 181 [M+1]+.
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Synthesis routes and methods II

Procedure details

4-Amino-3-methoxy-N-methylbenzamide was prepared by the procedure described in Example 7 using 4-amino-3-methoxybenzoic acid and methylamine hydrochloride.
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